![molecular formula C16H22ClNO B14625638 [2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride CAS No. 55377-16-7](/img/structure/B14625638.png)
[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride: is an organic compound that features a carbamyl chloride functional group attached to a phenyl ring, which is further substituted with a cycloheptyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride typically involves the reaction of [2-(4-Cycloheptylphenyl)ethyl]amine with phosgene or a phosgene equivalent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent the hydrolysis of phosgene. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of phosgene gas is carefully managed with appropriate safety protocols due to its highly toxic nature.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride: can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The carbamyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of ureas, carbamates, or thiocarbamates, respectively.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form [2-(4-Cycloheptylphenyl)ethyl]amine and carbon dioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Ureas: Formed by reaction with amines.
Carbamates: Formed by reaction with alcohols.
Thiocarbamates: Formed by reaction with thiols.
[2-(4-Cycloheptylphenyl)ethyl]amine: Formed by hydrolysis or reduction.
Applications De Recherche Scientifique
[2-(4-Cycloheptylphenyl)ethyl]carbamyl chloride: has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its ability to form various derivatives.
Biological Studies: May be used to study
Propriétés
Numéro CAS |
55377-16-7 |
|---|---|
Formule moléculaire |
C16H22ClNO |
Poids moléculaire |
279.80 g/mol |
Nom IUPAC |
N-[2-(4-cycloheptylphenyl)ethyl]carbamoyl chloride |
InChI |
InChI=1S/C16H22ClNO/c17-16(19)18-12-11-13-7-9-15(10-8-13)14-5-3-1-2-4-6-14/h7-10,14H,1-6,11-12H2,(H,18,19) |
Clé InChI |
MOUQLKAMPPJZTB-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)C2=CC=C(C=C2)CCNC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Morpholine, 4-[1-(4-chlorophenyl)ethenyl]-](/img/structure/B14625558.png)
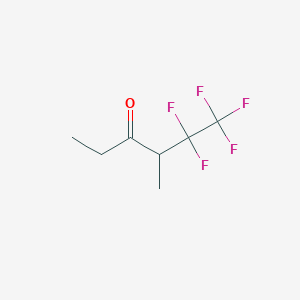
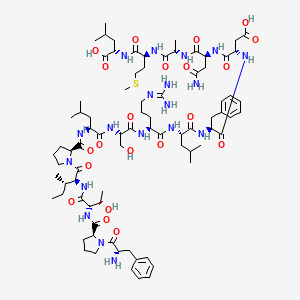


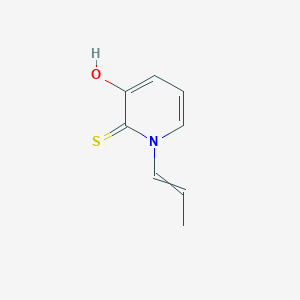
![2-Methyl-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14625594.png)

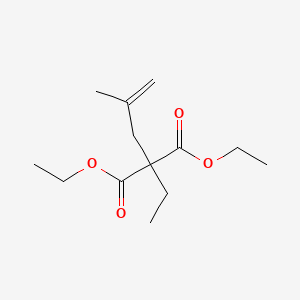

![Chloro{[chloro(difluoro)methyl]selanyl}difluoromethane](/img/structure/B14625617.png)
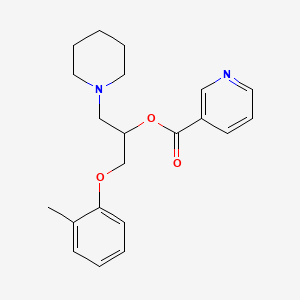
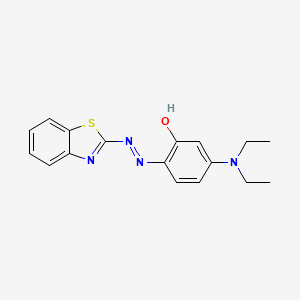
![{[(1H-Tetrazol-1-yl)methyl]sulfanyl}acetic acid](/img/structure/B14625634.png)
